molecular formula C5H9ClO2 B1586516 Chloromethyl butyrate CAS No. 33657-49-7

Chloromethyl butyrate

Cat. No.: B1586516
CAS No.: 33657-49-7
M. Wt: 136.58 g/mol
InChI Key: BDPZFQLKFUONAG-UHFFFAOYSA-N
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Description

Chloromethyl butyrate (C₅H₉ClO₂), also known as chloromethyl butanoate or butyric acid chloromethyl ester, is an organic ester compound characterized by a chloromethyl group attached to a butyrate moiety. It is primarily utilized in chemical synthesis, pharmaceutical intermediates, and biochemical research due to its reactivity as an acylating agent . Key identifiers include CAS numbers and synonyms such as propylcarbonyloxymethyl chloride and chloromethyl n-butyrate .

Preparation Methods

Preparation Methods

Synthesis from γ-Butyrolactone, Methanol, and Phosphorus Trichloride

One well-documented and industrially relevant preparation method involves the reaction of γ-butyrolactone with methanol in the presence of an acidic catalyst and phosphorus trichloride (PCl3). This method is notable for its mild reaction conditions, simplicity, and environmentally friendly raw materials.

Reaction Scheme:

$$
\gamma\text{-butyrolactone} + \text{methanol} + \text{PCl}_3 \xrightarrow[\text{acidic catalyst}]{30-60^\circ C} \text{methyl 4-chlorobutyrate} + \text{by-products}
$$

Key Reaction Conditions:

  • Acidic catalyst: Zinc chloride (ZnCl2) at 1–5 mol% relative to γ-butyrolactone
  • Molar ratios: γ-butyrolactone to methanol = 1:2 to 1:5; γ-butyrolactone to PCl3 = 1:0.35 to 1:1
  • Temperature: 30–60 °C
  • Pressure: Atmospheric pressure
  • Stirring speed: 1000–2000 rpm
  • Reaction time: Dropwise addition of PCl3 over 30 minutes, followed by 0.5–2 hours of post-reaction at constant temperature

Post-reaction Processing:

  • The reaction mixture is subjected to vacuum distillation at 25 mm Hg, collecting fractions at 80–85 °C to isolate the product.

Representative Experimental Data:

Example γ-Butyrolactone (g, mol) Methanol (mL, mol) ZnCl2 (g, mol) PCl3 (g, mol) Reaction Temp (°C) Yield (%) Purity (%)
1 43 (0.5) 40 (1.5) 1.36 (0.01) 34.3 (0.25) 50 94.5 99.1
2 43 (0.5) 60 (1.0) 1.36 (0.01) 34.3 (0.25) 50 85.5 99.0

This method offers advantages such as mild reaction conditions, simple operation, low waste generation, and straightforward purification.

Esterification of Chloroformic Acid with n-Butanol

Another synthetic route involves the esterification of chloroformic acid with n-butanol under acidic catalysis. This method is commonly used in industrial settings where large-scale production is required.

Reaction Overview:

$$
\text{Chloroformic acid} + \text{n-butanol} \xrightarrow[\text{acid catalyst}]{} \text{chloromethyl butyrate} + \text{water}
$$

Process Characteristics:

  • Acidic catalyst facilitates ester bond formation.
  • Reaction conditions are optimized for high yield and purity.
  • Industrial production often employs continuous flow reactors to maintain consistent reaction parameters.

This method is less detailed in available literature but is recognized for scalability and efficiency in industrial manufacturing.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Advantages Limitations
γ-Butyrolactone + Methanol + PCl3 (ZnCl2 catalyst) γ-butyrolactone, methanol, PCl3, ZnCl2 30–60 °C, atmospheric pressure Up to 94.5 ~99 Mild conditions, simple process, eco-friendly Requires careful handling of PCl3
Chloroformic acid + n-butanol (acid catalyst) Chloroformic acid, n-butanol Acidic catalysis, industrial scale High High Scalable, continuous flow compatible Less detailed procedural data

Research Findings and Notes

  • The zinc chloride-catalyzed method using γ-butyrolactone and phosphorus trichloride is well-documented in patent literature, showing high yields and purity with relatively mild conditions and simple post-reaction workup.
  • Industrial methods favor esterification of chloroformic acid with n-butanol, optimized for large-scale production with continuous reactors to maintain product consistency.
  • This compound’s reactivity as an alkylating agent in nucleophilic substitution reactions underpins its importance as a synthetic intermediate.
  • Handling of phosphorus trichloride and chloroformic acid requires strict safety measures due to their corrosive and reactive nature.
  • Reaction parameters such as molar ratios, temperature, and catalyst loading significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl butyrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Esterification Reactions: It can be used to form esters with different alcohols.

Common Reagents and Conditions:

Major Products:

    Substituted Esters: These are formed when this compound reacts with nucleophiles.

    Alcohol Derivatives: Formed through esterification reactions with various alcohols.

Scientific Research Applications

Cardiac Metabolism Research

CMB has been utilized as a hyperpolarized substrate in dynamic nuclear polarization-enhanced magnetic resonance spectroscopy. This application allows researchers to study short-chain fatty acid metabolism in the heart, providing insights into cardiac metabolic pathways and potential therapeutic targets for heart diseases (Ball et al., 2013).

Pharmaceutical Synthesis

In pharmaceutical manufacturing, CMB is crucial for synthesizing clevidipine butyrate. Raman spectroscopy has been employed to monitor its transformation in real-time, enhancing the efficiency and accuracy of pharmaceutical synthesis processes (Liu et al., 2017).

Gut Health and Disease Prevention

Research indicates that butyrate derivatives, including those from CMB, are vital for maintaining gut health. They serve as primary nutrients for colonocytes and regulate gene expression, immune modulation, and oxidative stress reduction, making them potential therapeutic agents for intestinal diseases (Bedford & Gong, 2017).

Epigenetic Regulation

CMB-derived butyrate acts as a histone deacetylase inhibitor, influencing gene expression. This property is significant in developing therapeutic strategies for genetic/metabolic conditions and neurological disorders (Canani et al., 2012).

Environmental Applications

CMB's derivative poly-3-hydroxy-butyrate (PHB) has been applied in bioremediation efforts to treat contaminated aquifers by serving as an electron donor for degrading chlorinated hydrocarbons (Pierro et al., 2017).

Metabolic Disorders

Butyrate derived from CMB plays a role in regulating insulin sensitivity and energy metabolism, indicating its potential therapeutic applications in dietary-induced obesity and diabetes (Gao et al., 2009).

Non-alcoholic Steatohepatitis (NASH)

Studies have shown that butyrate can modify the gut microbiome and metabolome, providing protective effects against NASH and related metabolic disorders (Ye et al., 2018).

Data Table: Applications of Chloromethyl Butyrate

Application AreaSpecific Use CaseKey Findings/Outcomes
Cardiac ResearchHyperpolarized substrate for MRSInsights into cardiac metabolism pathways
Pharmaceutical SynthesisClevidipine butyrate production monitoringEnhanced synthesis efficiency using Raman spectroscopy
Gut HealthNutrient for colonocytesRegulates immune response and oxidative stress
Epigenetic RegulationHistone deacetylase inhibitionPotential therapies for genetic/metabolic disorders
Environmental ScienceBioremediation of chlorinated hydrocarbonsEffective treatment of contaminated aquifers
Metabolic DisordersRegulation of insulin sensitivityTherapeutic potential for obesity and diabetes
NASH PreventionModification of gut microbiomeProtective effects against metabolic disorders

Mechanism of Action

The mechanism of action of chloromethyl butyrate involves its ability to act as an intermediate in various chemical reactions. It can form covalent bonds with other molecules, facilitating the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of chloromethyl butyrate with structurally related esters reveals differences in molecular weight, boiling points, and functional group reactivity:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₅H₉ClO₂ 136.58 Not reported ~1.10 (est.) Chloromethyl, butyrate ester
β-Phenylethyl butyrate C₁₂H₁₆O₂ 192.25 270 1.002 Phenyl, butyrate ester
Chloromethyl isobutyrate C₅H₉ClO₂ 136.58 Not reported ~1.08 (est.) Chloromethyl, isobutyrate
Ethyl butyrate C₆H₁₂O₂ 116.16 121 0.879 Ethyl, butyrate ester
Methyl butyrate C₅H₁₀O₂ 102.13 102 0.898 Methyl, butyrate ester

Key Observations :

  • Ethyl butyrate and methyl butyrate lack the chloromethyl group, making them less reactive in acyl transfer reactions but more volatile due to lower molecular weights .
  • β-Phenylethyl butyrate incorporates a phenyl group, significantly increasing its molecular weight and boiling point, which suits it for fragrance applications .

Key Observations :

  • This compound’s safety profile is less documented compared to ethyl butyrate and methyl butyrate , which have well-established workplace exposure limits .
  • Chloromethyl chlorosulfate (a chlorinated sulfonic ester) exhibits severe corrosive properties and is regulated under strict handling protocols due to its lachrymatory effects .

Biological Activity

Chloromethyl butyrate (CMB) is a chemical compound with the formula C5_5H9_9ClO2_2. It is primarily recognized as an important intermediate in organic synthesis, particularly for producing substituted esters and other organic compounds. However, its biological activity, particularly in relation to its potential therapeutic effects and mechanisms of action, has garnered attention in recent research.

This compound is classified as an alkyl halide and is often utilized in synthetic organic chemistry due to its reactivity. The presence of the chloromethyl group allows it to participate in nucleophilic substitution reactions, making it a valuable building block for various synthetic pathways .

Potential Therapeutic Effects

Recent studies have suggested that compounds related to butyrate, including this compound, may exhibit various biological activities, particularly in the context of inflammation and cancer. Butyrate itself is known for its role as a short-chain fatty acid that influences gut health, modulates immune responses, and exhibits anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that butyric acid can influence cellular processes such as apoptosis and differentiation in cancer cells. For instance, it has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines . Although specific studies on this compound are scarce, the implications from related compounds suggest that CMB may also possess these properties.

Animal Models

Animal studies are essential for understanding the biological activity of this compound. Research involving butyrate administration has revealed significant reductions in colonic inflammation and tumorigenesis in models of inflammatory bowel disease and colorectal cancer . These findings highlight the potential for this compound to exert similar protective effects, warranting further investigation.

Data Table: Comparison of Biological Activities

CompoundBiological ActivityMechanism of Action
This compoundPotential anti-inflammatory effectsModulation of ROS levels; structural similarity to butyrate
Butyric AcidAnti-inflammatory; promotes apoptosisInhibition of NF-κB; histone deacetylase inhibition
Other SCFAsModulate gut health; reduce inflammationInfluence on epithelial signaling pathways

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing chloromethyl butyrate, and how can its purity be confirmed?

this compound is typically synthesized via esterification reactions. For example, it has been used as a reagent in the synthesis of clevidipine butyrate by reacting with intermediates derived from diketene and 3-hydroxypropionitrile . To confirm purity, employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) and compare retention times to standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm structural integrity, with characteristic peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and chloromethyl group (~4.5 ppm in ¹H NMR) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • GC-MS : For assessing volatile impurities and quantifying purity using electron ionization (EI) at 70 eV.
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) for integration of protons, and ¹³C NMR for carbonyl and chloromethyl group verification.
  • Fourier-transform infrared spectroscopy (FTIR) : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 210 nm for non-volatile by-product analysis.

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C, stabilized with potassium carbonate to prevent decomposition .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in esterification processes?

Systematically vary:

  • Catalysts : Compare p-toluenesulfonic acid (pTSA) vs. Lewis acids (e.g., ZnCl₂).
  • Temperature : Test 0–25°C to minimize side reactions (e.g., hydrolysis).
  • Molar Ratios : Optimize the alcohol-to-acid chloride ratio (e.g., 1.2:1) to drive esterification . Monitor progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) as the mobile phase.

Q. How can by-products from this compound synthesis be identified and mitigated?

Common by-products include hydrolyzed derivatives (e.g., butyric acid) and dimerization products. Use LC-MS/MS in positive ion mode to detect non-volatile impurities. For volatile by-products, employ headspace GC-MS . Mitigation strategies:

  • Drying Agents : Add molecular sieves (3Å) to absorb moisture.
  • Low-Temperature Reactions : Conduct reactions below 10°C to suppress hydrolysis .

Q. What computational methods predict the reactivity and stability of this compound?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond to assess hydrolytic stability.
  • Molecular Dynamics (MD) Simulations : Model solvent interactions in polar aprotic solvents (e.g., dichloromethane).
  • Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys) to predict novel synthetic routes .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

  • Reproducibility Checks : Replicate synthesis and characterization methods from conflicting studies.
  • Orthogonal Validation : Cross-verify melting points, boiling points, and spectral data using multiple techniques (e.g., differential scanning calorimetry for melting points) .
  • Literature Review : Prioritize peer-reviewed journals over non-reviewed databases to resolve contradictions .

Q. How does this compound stability vary under different storage conditions, and how can this be systematically tested?

Design accelerated stability studies:

  • Temperature : Store samples at 25°C, 4°C, and -20°C for 1–6 months.
  • Light Exposure : Compare amber vs. clear glass containers under UV light (300–400 nm).
  • Humidity : Test stability at 40–75% relative humidity using desiccators. Analyze degradation via GC-MS and ¹H NMR to quantify hydrolysis products. Stabilization with potassium carbonate has shown efficacy in reducing decomposition .

Properties

IUPAC Name

chloromethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPZFQLKFUONAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369328
Record name Chloromethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33657-49-7
Record name Chloromethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl butanoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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